(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione
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Overview
Description
“(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione” is a complex organic compound with the CAS Number: 249611-05-0 and a molecular weight of 246.27 . It is a white to yellow solid and is stored at temperatures between 2-8°C .
Physical and Chemical Properties Analysis
This compound is a white to yellow solid . More detailed physical and chemical properties would require experimental measurements or computational predictions.Scientific Research Applications
Synthesis and Structural Analysis
Chiral Thiazolo[3,4-a]pyrazine-5,8-diones Synthesis : A study detailed a synthetic approach to chiral thiazolo[3,4-a]pyrazine-5,8-diones, starting from a diastereoisomeric mixture of 2-phenylthiazolidine. The research focused on diastereoselective N-acylation and the structure of these compounds was determined using X-Ray crystallography (Melo et al., 2006).
Neuropeptide S Receptor Antagonist Synthesis : Another study reported the synthesis and pharmacological evaluation of the enantiomers of a neuropeptide S receptor antagonist related to the (1R,3R,8AS) compound. It highlighted the synthesis of active enantiomers and their potential in pharmacological applications (Trapella et al., 2011).
Chemical Reactivity and Compound Development
Bioactive Heteroaryl Thiazolidine-2,4-diones : A research focused on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones and their reaction with various compounds to produce new heterocyclic moieties. This study highlighted their potential antimicrobial activities (Ibrahim et al., 2011).
Anticonvulsant Evaluation of Fluorinated Derivatives : In the realm of anticonvulsant research, a study synthesized fluorinated analogs of a potent investigative anticonvulsant agent related to (1R,3R,8AS) compounds. These derivatives showed high activity in several models of epilepsy (Dawidowski et al., 2014).
Biological and Pharmaceutical Applications
Antimicrobial Activity of Synthesized Derivatives : A study on the design and synthesis of new compounds bearing a pyrazole moiety demonstrated significant antibacterial activity. This research underscores the relevance of these compounds in developing new antibacterial agents (Nayak & Poojary, 2020).
Anticancer and Antimicrobial Agents : Another study synthesized a novel series of pyrazoloselenolopyrazine compounds and evaluated their antimicrobial and anticancer activities. This highlights the potential of these compounds in cancer and infection treatment (Zaki et al., 2020).
Safety and Hazards
The compound has been labeled with an exclamation mark pictogram, indicating that it may pose certain hazards . The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is likely that the compound interacts with its targets in a way that modulates their function, leading to the observed biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected .
Result of Action
Given the range of biological activities associated with pyrrolopyrazine derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
(1R,3R,8aS)-1-methyl-3-phenyl-3,6,7,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazine-5,8-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-11-12(17)14-7-10(16)15(11)13(18-8)9-5-3-2-4-6-9/h2-6,8,11,13H,7H2,1H3,(H,14,17)/t8-,11+,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDSSZOLBDGOCH-YDEJPDAXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(=O)NCC(=O)N2C(O1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C(=O)NCC(=O)N2[C@H](O1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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